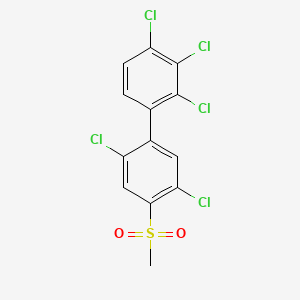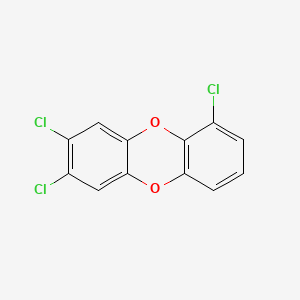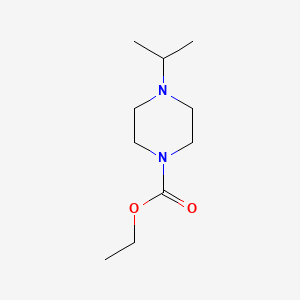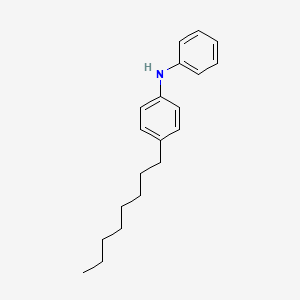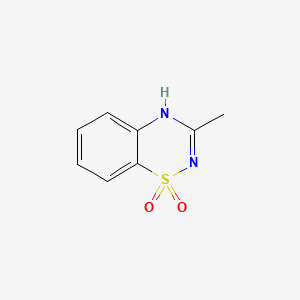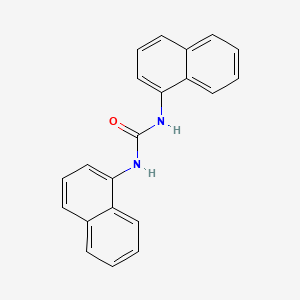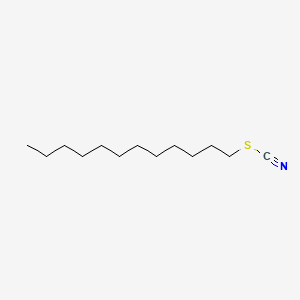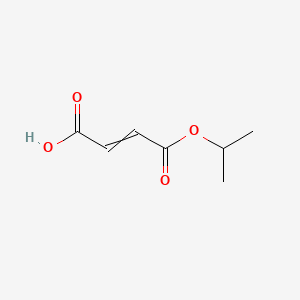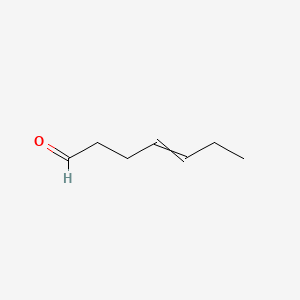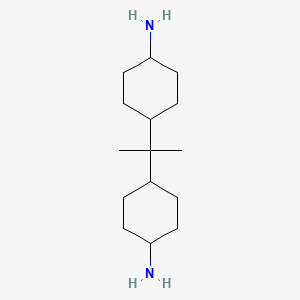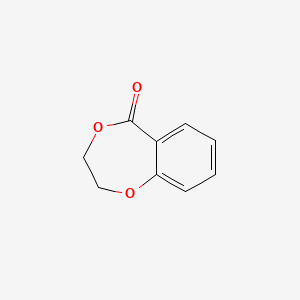
2,3-ジヒドロ-5H-1,4-ベンゾジオキセピン-5-オン
説明
2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is a chemical compound with the molecular formula C9H8O3 . It is used in the preparation of aromatic/aliphatic polyesters via ring-opening polymerisation .
Synthesis Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts gives polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone that contain both aromatic and aliphatic linkages . This is the first time polymers with an aromatic ring in the backbone have been prepared by this method .Molecular Structure Analysis
The molecular structure of 2,3-DHB consists of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts results in polyester homopolymers and copolymers . The same Al salen catalyst catalyses a remarkably selective depolymerisation to monomer under modified reaction conditions .科学的研究の応用
抗がん剤
2,3-ジヒドロ-5H-1,4-ベンゾジオキセピン-5-オン誘導体は、抗がん剤としての潜在的な使用について研究されています。 それらのユニークなベンゾヘテロ環構造は、癌細胞に対する潜在的な治療効果のために、医学および製薬研究において注目を集めています .
人工甘味料
これらの化合物は、人工甘味料としても使用されています。 酸素および硫黄を含む6員環ベンゾヘテロ環化合物は、従来の甘味料の代替手段を提供し、異なる味のプロファイルとより健康的な選択肢を提供します .
エストロゲン剤
ホルモン療法または研究の分野では、2,3-ジヒドロ-5H-1,4-ベンゾジオキセピン-5-オンの誘導体がエストロゲン剤として使用されてきました。 このアプリケーションは、ホルモンの不均衡の治療または避妊薬の開発において重要です .
抗酸化物質
これらの化合物の抗酸化特性は、食品保存とヘルスケアの両方でそれらを価値あるものにします。 それらは、細胞に損傷を与える可能性があり、さまざまな病気につながる酸化を防止するのに役立ちます .
セロトニン(5-HT 2C)阻害剤
これらの誘導体は、特に5-HT 2C受容体を標的とするセロトニン阻害剤としての役割について調査されてきました。 これは、セロトニンのレベルが気分と食欲に影響を与えるため、精神障害の治療と体重管理に影響を与えます .
抗真菌剤
2,3-ジヒドロ-5H-1,4-ベンゾジオキセピン-5-オン誘導体の抗真菌特性は、それらを真菌感染症の対策に役立ちます。 この分野の研究は、真菌症の新しい治療法につながる可能性があります .
ポリマー研究
特定の触媒を使用した2,3-ジヒドロ-5H-1,4-ベンゾジオキセピン-5-オンの開環重合は、芳香族と脂肪族の両方の結合を含むポリエステルホモポリマーとコポリマーを生成します。 これは、ポリマー化学における重要な開発であり、主鎖に芳香族環を含むポリマーの作成を可能にします .
生分解性材料
この化合物から得られた芳香族-脂肪族ポリエステルの熱的、構造的、および分解特性に関する研究は、それらを生分解性材料として使用するための可能性を探求するために実施されました。 これは、環境の持続可能性と環境に優しい製品の開発にとって重要な意味を持ちます .
作用機序
Target of Action
The primary target of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is the process of polymerisation . It is used in the ring-opening polymerisation (ROP) to produce polyester homopolymers and copolymers .
Mode of Action
2,3-DHB interacts with its target through a process known as ring-opening polymerisation (ROP) . This process involves the use of catalysts such as aluminium salen or organocatalysts . The ROP of 2,3-DHB results in the formation of polyester homopolymers and copolymers that contain both aromatic and aliphatic linkages .
Biochemical Pathways
The biochemical pathway affected by 2,3-DHB is the polymerisation pathway . The compound is involved in the formation of polymers with an aromatic ring in the backbone, which is a unique feature achieved by this method . The process can be cycled to repeatedly recycle polymer to monomer and maintain the polymer’s low dispersity .
Pharmacokinetics
It is known that the compound has a melting point of 29-31°c, a boiling point of 178-184°c, and a density of 1238±006 g/cm3
Result of Action
The result of the action of 2,3-DHB is the formation of polyester homopolymers and copolymers . These polymers contain both aromatic and aliphatic linkages, making them unique compared to other polymers . The same catalyst used in the polymerisation process can also catalyse a remarkably selective depolymerisation to monomer under modified reaction conditions .
Action Environment
The action of 2,3-DHB is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the polymerisation process requires specific conditions, including the presence of a catalyst and a certain temperature range . Additionally, the stability and efficacy of 2,3-DHB may be affected by these factors, although more research is needed to fully understand these influences.
将来の方向性
生化学分析
Biochemical Properties
2,3-Dihydro-5H-1,4-benzodioxepin-5-one plays a significant role in biochemical reactions, particularly in the context of polymer chemistry. It is involved in ring-opening polymerization (ROP) reactions, where it interacts with catalysts such as aluminium salen or organocatalysts . These interactions lead to the formation of polyester homopolymers and copolymers, which contain both aromatic and aliphatic linkages . The compound’s ability to participate in these reactions highlights its importance in the synthesis of biodegradable polymers.
Cellular Effects
The effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one on various types of cells and cellular processes have been explored in several studies. It has been observed that this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in polymerization reactions can impact the structural integrity and function of cells, particularly in the context of biomedical applications.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, such as those involving aluminium salen catalysts, leading to the formation of polyesters . These interactions can result in enzyme inhibition or activation, depending on the specific reaction conditions. Additionally, the compound’s influence on gene expression can be attributed to its ability to interact with DNA and other genetic material.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under controlled conditions, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it suitable for various applications.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one at different dosages have been investigated in animal models. These studies have revealed that the compound exhibits a dose-dependent response, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts.
Metabolic Pathways
2,3-Dihydro-5H-1,4-benzodioxepin-5-one is involved in several metabolic pathways, particularly those related to polymer degradation and synthesis. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of different metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one within cells and tissues are crucial for its activity and function. The compound is transported through specific transporters and binding proteins, which help in its localization and accumulation in target areas . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNMBGWXYJCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177431 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22891-52-7 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
